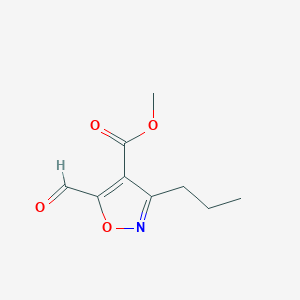

Methyl 5-formyl-3-propylisoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-formyl-3-propylisoxazole-4-carboxylate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It belongs to the isoxazole family, which is known for its five-membered ring structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their wide range of biological activities and therapeutic potential .

Preparation Methods

The synthesis of Methyl 5-formyl-3-propylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in refluxing methanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 5-formyl-3-propylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.

Cycloaddition: The isoxazole ring can participate in (3+2) cycloaddition reactions, often catalyzed by metals like copper (I) or ruthenium (II).

Scientific Research Applications

Methyl 5-formyl-3-propylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-3-propylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Methyl 5-formyl-3-propylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

- Methyl 5-phenylisoxazole-3-carboxylate

- 5-Aryl-4-methyl-3-yl-isoxazoles

- Mono-O-methyl curcumin isoxazole

These compounds share the isoxazole ring structure but differ in their substituents, leading to variations in their biological activities and applications . This compound is unique due to its specific formyl and propyl groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 5-formyl-3-propylisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, highlights relevant case studies, and presents detailed research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure that contributes to its biological activity. The presence of the formyl and carboxylate functional groups enhances its interaction with biological targets.

Biological Activity Overview

The compound has been studied for its inhibitory effects on various biological processes, particularly those related to cancer cell proliferation. Its mechanism of action often involves interference with specific protein interactions and signaling pathways.

Inhibition of c-Myc

One of the significant findings regarding this compound is its role as an inhibitor of the c-Myc transcription factor. c-Myc is known to regulate genes associated with cell proliferation and survival, making it a critical target in cancer therapy. Research indicates that compounds similar to this compound can disrupt c-Myc-Max dimerization, thereby inhibiting c-Myc's transcriptional activity .

Case Study 1: c-Myc Inhibition

A study demonstrated that derivatives of this compound effectively inhibited c-Myc-Max heterodimerization in vitro. The compound exhibited an IC50 value of approximately 34.8 μM against this interaction, indicating its potential as a therapeutic agent in cancers characterized by c-Myc overexpression .

Case Study 2: Cellular Proliferation

In cellular assays, the compound was shown to induce a G0/G1 phase arrest in cancer cell lines, leading to decreased cell viability. This effect was corroborated by luciferase reporter assays that indicated reduced c-Myc-dependent transcriptional activity .

The primary mechanism through which this compound exerts its biological effects appears to involve:

- Disruption of Protein Interactions : The compound interferes with the formation of critical protein complexes such as c-Myc-Max.

- Induction of Cell Cycle Arrest : By inhibiting c-Myc activity, it leads to cell cycle arrest and ultimately apoptosis in susceptible cancer cell lines.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other known inhibitors:

| Compound | Target | IC50 (μM) | Effect on Cell Viability |

|---|---|---|---|

| This compound | c-Myc-Max | 34.8 | Decreased |

| 10074-G5 | c-Myc-Max | 160 | Decreased |

| JY-3-094 | c-Myc-Max | 70 | Decreased |

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

methyl 5-formyl-3-propyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-4-6-8(9(12)13-2)7(5-11)14-10-6/h5H,3-4H2,1-2H3 |

InChI Key |

BCVNVBIMHABCJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=C1C(=O)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.